

3,4,5-Trichlorophenol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4,5-Trichlorophenol

Cat. No.: B165643

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An In-depth Technical Guide to 3,4,5-Trichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4,5-Trichlorophenol**, a chlorinated aromatic compound of significant interest in environmental science and toxicology. This document details its chemical and physical properties, methods for its synthesis and analysis, and insights into its metabolic fate.

Core Chemical Identifiers

| Identifier | Value |
|-------------------|---|
| CAS Number | 609-19-8[1][2] |
| Molecular Formula | C ₆ H ₃ Cl ₃ O[1][3] |
| Molecular Weight | 197.45 g/mol [1] |
| IUPAC Name | 3,4,5-Trichlorophenol |

Physicochemical Properties

A summary of key physicochemical properties of **3,4,5-Trichlorophenol** is presented below, offering a quantitative basis for experimental design and environmental fate modeling.

| Property | Value | Source |
|--|--|---------|
| Melting Point | 101 °C | [2] |
| Boiling Point | 271-277 °C | [2] |
| pKa | 7.84 | PubChem |
| LogP (Octanol-Water Partition Coefficient) | 4.01 | PubChem |
| Water Solubility | 81 mg/L at 25 °C | ECHA |
| Vapor Pressure | 0.00246 mmHg at 25 °C | PubChem |
| Appearance | Off-white crystalline solid or needles | PubChem |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3,4,5-Trichlorophenol** are crucial for researchers. The following sections outline representative experimental protocols.

Synthesis of 3,4,5-Trichlorophenol

A common laboratory-scale synthesis of trichlorophenol derivatives involves the acid-catalyzed rearrangement of bicyclic ketone precursors. This multi-step process is outlined below:

Step 1: Diels-Alder Cycloaddition

- Reactants: A β -substituted vinyl acetate and tetrachloro-5,5-dimethoxycyclopentadiene.
- Procedure: The reactants are combined in a suitable solvent and heated to initiate a Diels-Alder reaction, forming the cycloadduct. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Hydrolysis

- Reactant: The purified cycloadduct from Step 1.

- Reagent: Potassium carbonate (K_2CO_3) in a methanol/water mixture.
- Procedure: The cycloadduct is dissolved in the methanol/water mixture, and potassium carbonate is added. The mixture is stirred at room temperature until hydrolysis is complete (monitored by TLC). The product, a secondary alcohol, is then extracted with an organic solvent, dried over anhydrous sodium sulfate, and the solvent is evaporated.

Step 3: Oxidation

- Reactant: The secondary alcohol from Step 2.
- Reagent: Pyridinium dichromate (PDC) in dichloromethane.
- Procedure: The alcohol is dissolved in dichloromethane, and PDC is added portion-wise. The reaction is stirred at room temperature until the oxidation is complete. The reaction mixture is then filtered through a pad of silica gel to remove the chromium salts, and the solvent is evaporated to yield the bicyclic ketone.

Step 4: Acid-Catalyzed Rearrangement

- Reactant: The bicyclic ketone from Step 3.
- Reagent: A strong acid catalyst (e.g., sulfuric acid) in a suitable solvent.
- Procedure: The bicyclic ketone is dissolved in the solvent and treated with the acid catalyst. The mixture is heated to induce the rearrangement to the corresponding trichlorophenol derivative. The reaction is quenched with water, and the product is extracted, purified by column chromatography, and characterized by spectroscopic methods (NMR, IR, MS).

Analytical Determination of 3,4,5-Trichlorophenol in Water

The quantification of **3,4,5-Trichlorophenol** in environmental samples is typically achieved using chromatographic techniques coupled with mass spectrometry. A standard workflow for water sample analysis is described below.

1. Sample Preparation: Solid-Phase Extraction (SPE)

- Objective: To concentrate the analyte from the water matrix and remove interfering substances.
- Materials: 1-liter water sample, SPE cartridge (e.g., C18), methanol, and dichloromethane.
- Procedure:
 - Condition the SPE cartridge by passing methanol followed by deionized water.
 - Pass the 1-liter water sample through the conditioned cartridge at a controlled flow rate.
 - Wash the cartridge with deionized water to remove polar impurities.
 - Dry the cartridge under a stream of nitrogen.
 - Elute the trapped **3,4,5-Trichlorophenol** with a small volume of dichloromethane.
 - Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. Derivatization (Optional but Recommended for GC Analysis)

- Objective: To increase the volatility and improve the chromatographic properties of the phenol.
- Reagent: Acetic anhydride with a pyridine catalyst.
- Procedure: The concentrated extract is treated with acetic anhydride and pyridine and heated to form the acetate ester of **3,4,5-Trichlorophenol**.

3. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrument: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., DB-5ms).
- Injection: 1 μ L of the derivatized extract is injected in splitless mode.
- Oven Program: A temperature gradient is used to separate the components of the mixture, for example, starting at 60°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

- Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
- Quantification: A calibration curve is generated using standards of known concentrations of derivatized **3,4,5-Trichlorophenol**. The concentration in the sample is determined by comparing its peak area to the calibration curve.

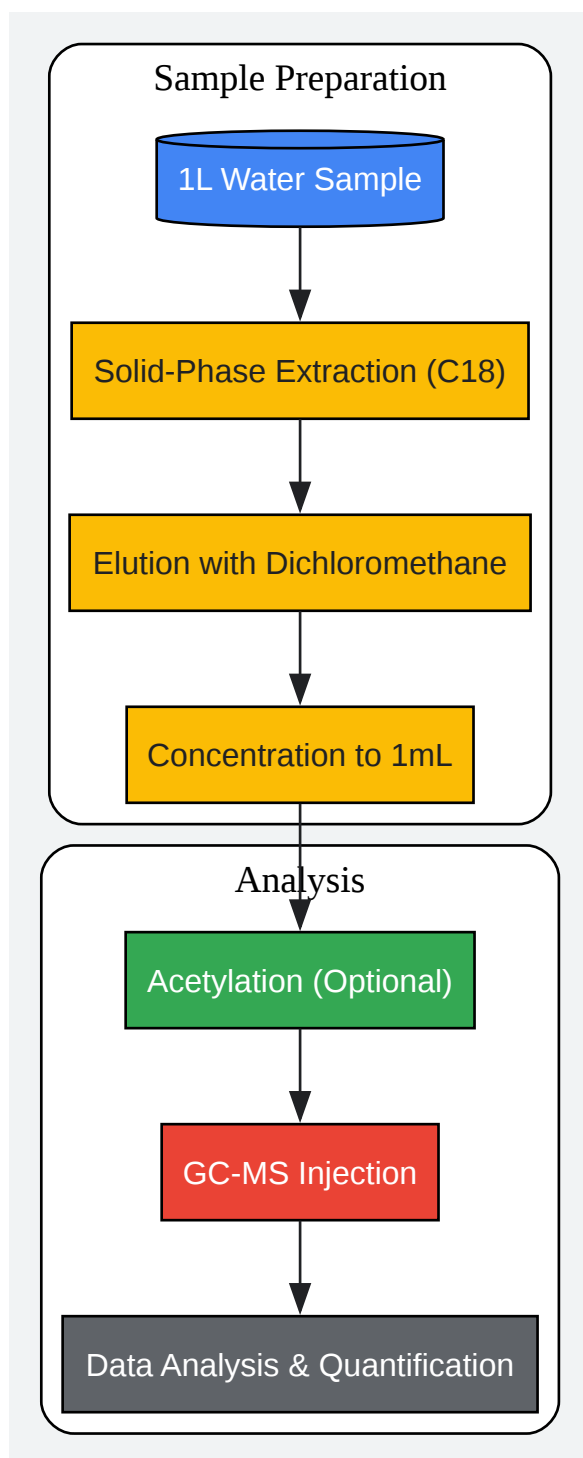
Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes related to **3,4,5-Trichlorophenol**.



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Caption: Anaerobic biodegradation pathway of **3,4,5-Trichlorophenol**.



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Caption: Experimental workflow for the analysis of **3,4,5-Trichlorophenol**.

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References

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- To cite this document: BenchChem. [3,4,5-Trichlorophenol CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165643#3-4-5-trichlorophenol-cas-number-and-molecular-weight]

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